N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide side chain linked to a 3,4-dimethoxyphenylethyl moiety. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological targets. The synthesis likely involves condensation of pyrazole precursors with nitrile intermediates, as seen in analogous pyrazolo-pyrazine syntheses .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-19(2)21-6-8-22(9-7-21)23-18-24-28(34)31(15-16-32(24)30-23)14-12-27(33)29-13-11-20-5-10-25(35-3)26(17-20)36-4/h5-10,15-17,19,23-24,30H,11-14,18H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQAYWJJMZPIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological properties. The molecular formula is , and it contains a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrazolo compounds act as inhibitors of specific enzymes involved in cancer progression and other diseases.
- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt/mTOR pathway, which is critical in cell proliferation and survival.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are key findings:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | SW480 (colon cancer) | 6.64 | Induces apoptosis via PRL-3 inhibition |
| Study 2 | PC3 (prostate cancer) | 10.0 | Cell cycle arrest and decreased proliferation |
In the first study, the compound demonstrated significant cytotoxicity against SW480 cells with an IC50 value of 6.64 µM, indicating its potential as a PRL-3 targeting drug candidate . The second study on PC3 cells revealed that treatment with the compound resulted in reduced cell proliferation and induced cell-cycle arrest .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Studies
- Case Study on SW480 Cells : A detailed investigation into the effects of the compound on SW480 cells showed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests a dual mechanism involving both growth inhibition and programmed cell death.
- Study on PC3 Cells : In another study focusing on prostate cancer cells (PC3), the compound was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that treated cells exhibited increased proportions in the G0/G1 phase, indicating cell cycle arrest .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Differences and Implications
Pyrazolo[1,5-a]pyrazine’s fused bicyclic system may enhance rigidity and target binding compared to monocyclic pyrazoles .
This contrasts with the electron-withdrawing trifluoromethyl group in , which may improve metabolic stability but reduce solubility. The isoindole-dione moiety in adds steric bulk, likely limiting membrane permeability despite high LogP.
Synthetic Complexity :
- The target compound’s synthesis shares similarities with , where pyrazole intermediates react with nitriles or diazonium salts. However, the incorporation of a 4-isopropylphenyl group may require regioselective coupling, increasing synthetic difficulty compared to , where hydrazine derivatives are straightforward to attach.
Physicochemical and ADME Properties
- Molecular Weight and LogP : The target compound’s higher molecular weight (~527 vs. 474 in ) and LogP (~3.8 vs. 3.2 in ) suggest greater lipophilicity, which may impact oral bioavailability.
- Metabolic Stability : The 3,4-dimethoxy groups are susceptible to demethylation, a common metabolic pathway, whereas the trifluoromethyl group in resists oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
